Tetrabutylammonium hydroxide

Catalog No.
S610576
CAS No.
2052-49-5
M.F
C16H36N+
M. Wt
242.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium hydroxide

CAS Number

2052-49-5

Product Name

Tetrabutylammonium hydroxide

IUPAC Name

tetrabutylazanium

Molecular Formula

C16H36N+

Molecular Weight

242.46 g/mol

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[OH-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC

Organic Synthesis

  • Chemoselective deprotonation

    TBAH's high basicity allows for the selective deprotonation of weakly acidic compounds, initiating various organic reactions. For instance, it can deprotonate aldehydes and ketones to generate carbanions for further reactions like aldol condensations and Claisen condensations .

  • Phase-transfer catalysis

    TBAH acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This enables reactions that would not be possible in a single phase, expanding synthetic capabilities .

  • Nucleophilic substitution reactions

    TBAH can function as a nucleophile in specific substitution reactions, particularly in S_N2 reactions involving activated substrates .

Polymer Science

  • Cationic polymerization initiator

    TBAH serves as a strong initiator for cationic polymerization, a process utilized in the synthesis of various polymers, including polyisobutylene, polystyrene, and polyepoxides .

  • Polymer modification

    TBAH can modify polymers by deprotonating specific functional groups, influencing their solubility, conductivity, and other properties .

Material Science

  • Synthesis of nanomaterials

    TBAH plays a role in the synthesis of various nanomaterials, including intercalated nanoscrolls and simple nanoscroll structures, by influencing their morphology and properties .

  • Surface modification

    TBAH can be used to modify the surface properties of materials, such as enhancing their adsorption capacity or altering their wettability .

Tetrabutylammonium hydroxide is an organic compound with the chemical formula C16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O} and is commonly represented as TBAOH\text{TBAOH}. It exists as a colorless to light yellow liquid and is highly soluble in water, making it a versatile reagent in various

  • Nucleophilic Substitution Reactions: It acts as a nucleophile, facilitating reactions with electrophiles. For example, it can react with alkyl halides to form quaternary ammonium salts.
  • Deprotonation Reactions: As a strong base, tetrabutylammonium hydroxide can deprotonate various substrates, leading to the formation of corresponding anions.
  • Catalytic Reactions: It has been employed as a catalyst in reactions such as the degradation of lignin and other organic compounds, enhancing reaction rates significantly .

Tetrabutylammonium hydroxide can be synthesized through several methods:

  • Neutralization Reaction: This method involves the neutralization of tetrabutylammonium bromide with sodium hydroxide or potassium hydroxide in aqueous solution.
  • Direct Synthesis: Tetrabutylamine can be reacted with water under controlled conditions to yield tetrabutylammonium hydroxide.
  • Ion Exchange Method: This involves the exchange of halide ions from tetrabutylammonium salts with hydroxide ions using an ion-exchange resin .

Tetrabutylammonium hydroxide has diverse applications across various fields:

  • Organic Synthesis: Used extensively as a strong base for deprotonation and nucleophilic substitution reactions.
  • Catalysis: Acts as a catalyst in organic transformations, such as the degradation of lignin and other polymers.
  • Analytical Chemistry: Employed in ion-pairing chromatography for the separation of ionic species.
  • Environmental Chemistry: Utilized in the speciation analysis of trace elements like selenium using liquid chromatography coupled with inductively coupled plasma mass spectrometry .

Research has indicated that tetrabutylammonium hydroxide interacts effectively with various electrophiles and nucleophiles. Studies have shown that its presence can significantly accelerate reaction rates when combined with other nucleophiles like tetrabutylammonium halides or N-methylimidazole. These interactions are essential for enhancing the efficiency of synthetic pathways in organic chemistry .

Tetrabutylammonium hydroxide shares similarities with other quaternary ammonium compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium bromideC16H36BrNUsed as a phase transfer catalyst
Tetraethylammonium hydroxideC8H20N.OHLess hydrophobic than tetrabutylammonium hydroxide
Trimethylbenzylammonium chlorideC10H12ClNMore lipophilic; used in different catalytic processes
Tetradecyltrimethylammonium bromideC17H38BrNExhibits surfactant properties

Tetrabutylammonium hydroxide is particularly noted for its high solubility in water and its effectiveness as a strong base, making it suitable for various applications where other similar compounds may not perform as well .

XLogP3

5.3

Exact Mass

242.284775153 g/mol

Monoisotopic Mass

242.284775153 g/mol

Heavy Atom Count

17

UNII

CBU2X6BBJR

Related CAS

10442-39-4 (cyanide)
1112-67-0 (chloride)
1643-19-2 (bromide)
1923-70-2 (perchlorate)
1941-27-1 (nitrate)
2052-49-5 (hydroxide)
311-28-4 (iodide)
32503-27-8 (sulfate)
429-41-4 (fluoride)
5574-97-0 (monophosphate)
993-22-6 (azide)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 177 of 251 companies with hazard statement code(s):;
H302 (36.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (31.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65201-77-6
2052-49-5

Wikipedia

Tetrabutylammonium

General Manufacturing Information

All other basic organic chemical manufacturing
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1-Butanaminium, N,N,N-tributyl-, hydroxide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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